molecular formula C10H11N3OS B8366190 (2,4-Dimethylthiazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanone

(2,4-Dimethylthiazol-5-yl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No. B8366190
M. Wt: 221.28 g/mol
InChI Key: AZCHLUDLXSKVPO-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

To a flask containing 5-bromo-1-methyl-1H-imidazole (390 mg, 2.42 mmol) was added THF (8 mL) and the solution was cooled to 0° C. To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M in THF, 2.5 mL, 3.25 mmol) which resulted in a white suspension. The mixture was stirred at 0° C. for 30 min, then a THF solution (2 mL) of N-methoxy-N,2,4-trimethylthiazole-5-carboxamide (550 mg, 2.75 mmol, Intermediate 41, step a) was introduced and the mixture was allowed to warm to room temperature. After 3 hours at room temperature the mixture was heated to 50° C. for 18 hours, followed by quenching with NH4Cl solution. The aqueous portion was extracted with DCM (4×50 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography on silica gel (25-50% EtOAc-DCM increasing gradient to 5% MeOH-DCM) provided the title compound as an amber solid.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].CON(C)[C:18]([C:20]1[S:24][C:23]([CH3:25])=[N:22][C:21]=1[CH3:26])=[O:19]>C1COCC1>[CH3:25][C:23]1[S:24][C:20]([C:18]([C:2]2[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=2)=[O:19])=[C:21]([CH3:26])[N:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
BrC1=CN=CN1C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Li+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=C(N=C(S1)C)C)C
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in a white suspension
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours at room temperature the mixture was heated to 50° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
by quenching with NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with DCM (4×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.